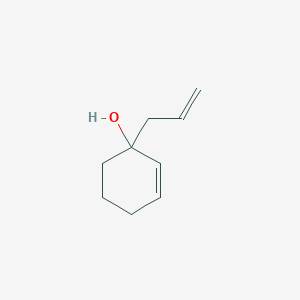
2-(2-Hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate is a chemical compound with the molecular formula C6H16N2O2 for the 2-(2-Hydroxyethylamino)ethanol part and C8H19O4P for the 6-methylheptyl dihydrogen phosphate part. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol typically involves the reaction of ethylene oxide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, usually an acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with ethylenediamine.
For the preparation of 6-methylheptyl dihydrogen phosphate, the process involves the esterification of 6-methylheptanol with phosphoric acid. This reaction is typically carried out under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as distillation, crystallization, and chromatography are used to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or amino groups with other functional groups.
6-methylheptyl dihydrogen phosphate primarily undergoes:
Hydrolysis: This reaction breaks down the ester bond, yielding 6-methylheptanol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The hydroxyl and amino groups in the molecule allow it to form hydrogen bonds and electrostatic interactions, which are crucial for its biological activity.
6-methylheptyl dihydrogen phosphate exerts its effects primarily through its phosphate group, which can participate in phosphorylation reactions. These reactions are essential for regulating various cellular processes, including signal transduction and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: Similar compounds include N,N-bis(2-hydroxyethyl)ethylenediamine and 2-(2-aminoethylamino)ethanol.
6-methylheptyl dihydrogen phosphate: Similar compounds include other alkyl dihydrogen phosphates such as octyl dihydrogen phosphate and decyl dihydrogen phosphate.
Uniqueness
2-(2-Hydroxyethylamino)ethanol is unique due to its dual functional groups (hydroxyl and amino), which provide versatility in chemical reactions and biological interactions. 6-methylheptyl dihydrogen phosphate stands out for its specific alkyl chain length and branching, which influence its physical and chemical properties, making it suitable for specialized industrial applications.
Propiedades
Número CAS |
68379-10-2 |
|---|---|
Fórmula molecular |
C12H30NO6P |
Peso molecular |
315.34 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-8(2)6-4-3-5-7-12-13(9,10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);5-7H,1-4H2 |
Clave InChI |
LHXNIRPCJJXWTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOP(=O)(O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

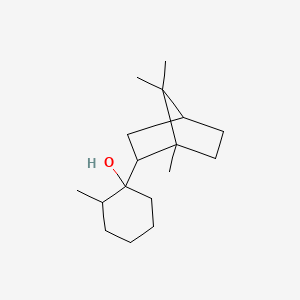
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
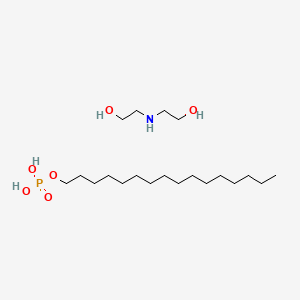
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
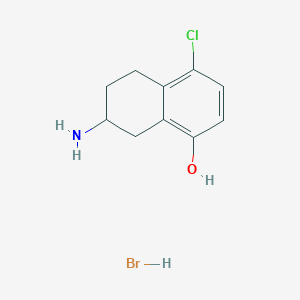
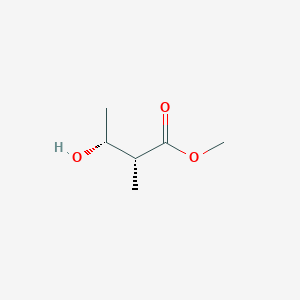
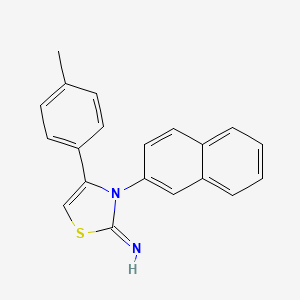
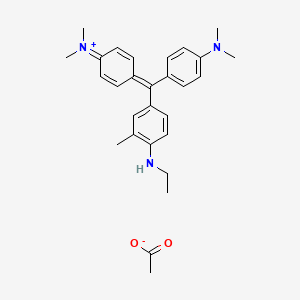

![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
